Phenanthro[9,10-B]oxirene

Catalog No.
S13933257
CAS No.
779-85-1
M.F
C14H8O
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenanthro[9,10-B]oxirene

CAS Number

779-85-1

Product Name

Phenanthro[9,10-B]oxirene

IUPAC Name

phenanthro[9,10-b]oxirene

Molecular Formula

C14H8O

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C14H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8H

InChI Key

MNDKYWLUKLXTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2O4

Phenanthro[9,10-b]oxirene is a polycyclic aromatic compound characterized by its unique oxirane (epoxide) structure fused to a phenanthrene framework. The molecular formula for Phenanthro[9,10-b]oxirene is C14H8OC_{14}H_8O, indicating it contains 14 carbon atoms, 8 hydrogen atoms, and one oxygen atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its intriguing structural properties and reactivity patterns.

, primarily due to the presence of the oxirane group, which can undergo ring-opening reactions under nucleophilic attack. Some significant reactions include:

  • Oxidation: The compound can be oxidized to form various derivatives, which may enhance its biological activity or alter its chemical properties.
  • Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of hydroxy derivatives or other functionalized products .
  • Electrophilic Aromatic Substitution: The aromatic rings in Phenanthro[9,10-b]oxirene can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Research indicates that Phenanthro[9,10-b]oxirene exhibits notable biological activities. It has been studied for its potential as an antitumor agent and has shown activity against various cancer cell lines. Additionally, the compound's unique structure may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing Phenanthro[9,10-b]oxirene:

  • Oxidative Cyclization: One common method involves the oxidative cyclization of phenanthrene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide, which facilitates the formation of the oxirane structure.
  • Reactions with Quinones: Phenanthro[9,10-b]oxirene can also be synthesized through reactions involving phenanthraquinone and other electrophilic species under controlled conditions to yield the desired oxirane product .

Phenanthro[9,10-b]oxirene has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound in drug development targeting cancer and other diseases.
  • Material Science: Its unique properties may find applications in developing advanced materials or coatings.

Studies on the interactions of Phenanthro[9,10-b]oxirene with biological macromolecules have revealed insights into its mode of action. Research has indicated that it can bind to DNA and proteins, potentially disrupting normal cellular functions and leading to apoptosis in cancer cells. These interactions are critical for understanding its therapeutic potential and mechanisms of action.

Phenanthro[9,10-b]oxirene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenanthrenePolycyclic AromaticBase structure without oxirane functionality
PhenanthraquinoneDiketoneContains two carbonyl groups; different reactivity
FluorenePolycyclic AromaticLacks oxirane; used in materials science
AnthracenePolycyclic AromaticSimilar size but lacks functional groups

Uniqueness of Phenanthro[9,10-b]oxirene

What sets Phenanthro[9,10-b]oxirene apart from these compounds is its specific oxirane structure, which imparts unique reactivity and biological properties not found in simpler polycyclic aromatic hydrocarbons. This distinct feature makes it a subject of interest for researchers exploring new synthetic pathways and therapeutic agents.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

192.057514874 g/mol

Monoisotopic Mass

192.057514874 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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